molecular formula C17H17N5O5 B2401373 Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896827-66-0

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2401373
CAS RN: 896827-66-0
M. Wt: 371.353
InChI Key: LKYIXFBMYNXXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a purine ring, an imidazole ring, and an ester group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The purine ring is a double ring structure composed of a pyrimidine ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms . The ester group is a functional group characterized by a carbonyl adjacent to an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present. For example, furan rings are aromatic and relatively stable . Ester groups often have characteristic smells and are commonly found in fats and oils .

Scientific Research Applications

Antiprotozoal Agents

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate and related compounds have been studied for their antiprotozoal properties. One study discusses the synthesis of similar compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Reactivity

Research has focused on synthesizing and understanding the reactivity of compounds structurally related to Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. For example, studies have described the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole and its derivatives (El’chaninov et al., 2017) and explored the electronic and steric effects on N-donor strengths in similar imidazole ligands (Eseola et al., 2010).

Larvicidal and Antimicrobial Activities

Imidazole derivatives have been evaluated for their larvicidal and antimicrobial activities. A study reported the synthesis of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and other derivatives, showing significant activity against Staphylococcus aureus and Candida albicans, as well as larvicidal activity against Culex quinquefasciatus (Alaklab et al., 2017).

Other Synthetic Approaches and Applications

Various studies have explored different synthetic methods and applications of compounds similar to Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. These include methods for preparing (imidazol-2-yl)acetates (Mlostoń et al., 2011), studying the metabolism of novel antiangiogenic agents (Kim et al., 2005), and investigating the bromination and reactivity of similar compounds (Saldabol et al., 1975).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile for this compound .

properties

IUPAC Name

methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-10-7-21-13-14(18-16(21)20(10)8-11-5-4-6-27-11)19(2)17(25)22(15(13)24)9-12(23)26-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIXFBMYNXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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